Cas no 862847-50-5 (Benzeneacetic acid, α-amino-α-methyl-, 1,1-dimethylethyl ester, (αS)-)

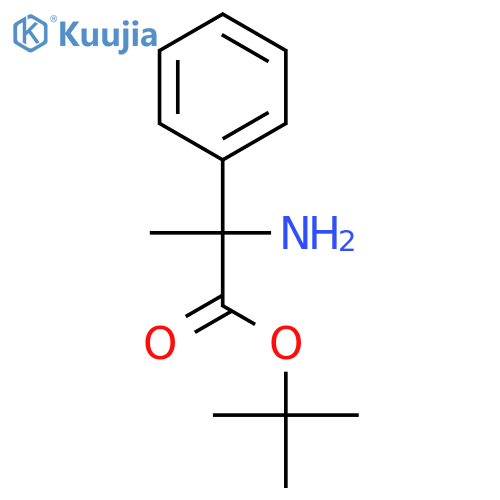

862847-50-5 structure

商品名:Benzeneacetic acid, α-amino-α-methyl-, 1,1-dimethylethyl ester, (αS)-

CAS番号:862847-50-5

MF:C13H19NO2

メガワット:221.295

CID:4484002

Benzeneacetic acid, α-amino-α-methyl-, 1,1-dimethylethyl ester, (αS)- 化学的及び物理的性質

名前と識別子

-

- Benzeneacetic acid, α-amino-α-methyl-, 1,1-dimethylethyl ester, (αS)-

-

Benzeneacetic acid, α-amino-α-methyl-, 1,1-dimethylethyl ester, (αS)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6511263-0.1g |

tert-butyl (2S)-2-amino-2-phenylpropanoate |

862847-50-5 | 0.1g |

$1195.0 | 2023-05-31 | ||

| Enamine | EN300-6511263-0.25g |

tert-butyl (2S)-2-amino-2-phenylpropanoate |

862847-50-5 | 0.25g |

$1249.0 | 2023-05-31 | ||

| Enamine | EN300-6511263-5.0g |

tert-butyl (2S)-2-amino-2-phenylpropanoate |

862847-50-5 | 5g |

$3935.0 | 2023-05-31 | ||

| Enamine | EN300-6511263-0.5g |

tert-butyl (2S)-2-amino-2-phenylpropanoate |

862847-50-5 | 0.5g |

$1302.0 | 2023-05-31 | ||

| Enamine | EN300-6511263-0.05g |

tert-butyl (2S)-2-amino-2-phenylpropanoate |

862847-50-5 | 0.05g |

$1140.0 | 2023-05-31 | ||

| Enamine | EN300-6511263-1.0g |

tert-butyl (2S)-2-amino-2-phenylpropanoate |

862847-50-5 | 1g |

$1357.0 | 2023-05-31 | ||

| Enamine | EN300-6511263-2.5g |

tert-butyl (2S)-2-amino-2-phenylpropanoate |

862847-50-5 | 2.5g |

$2660.0 | 2023-05-31 | ||

| Enamine | EN300-6511263-10.0g |

tert-butyl (2S)-2-amino-2-phenylpropanoate |

862847-50-5 | 10g |

$5837.0 | 2023-05-31 |

Benzeneacetic acid, α-amino-α-methyl-, 1,1-dimethylethyl ester, (αS)- 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Ping Tong Food Funct., 2020,11, 628-639

862847-50-5 (Benzeneacetic acid, α-amino-α-methyl-, 1,1-dimethylethyl ester, (αS)-) 関連製品

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量